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An In-depth Technical Guide to the Discovery and Synthesis of Ozanimod Hydrochloride

Introduction

Ozanimod, marketed under the brand name Zeposia®, is an orally administered, small-
molecule immunomodulator approved for the treatment of relapsing forms of multiple sclerosis
(MS) and moderately to severely active ulcerative colitis (UC).[1][2][3] Developed by Celgene
(a Bristol Myers Squibb company), it represents a second-generation sphingosine-1-phosphate
(S1P) receptor modulator.[2][4] Ozanimod's therapeutic efficacy stems from its high-affinity,
selective agonism of S1P receptor subtypes 1 (S1P1) and 5 (S1Ps).[5][6][7][8] This targeted
action leads to the sequestration of lymphocytes within peripheral lymphoid organs, preventing
their migration to sites of chronic inflammation in the central nervous system (CNS) or
gastrointestinal tract.[3][8][9][10][11] This guide provides a detailed overview of the discovery
rationale, mechanism of action, pharmacological profile, and chemical synthesis of ozanimod
hydrochloride for researchers and drug development professionals.

Discovery and Rationale: The Need for Selectivity

The development of ozanimod was driven by the clinical experience with fingolimod, the first-in-
class S1P receptor modulator.[3][12] Fingolimod, while effective, is non-selective and targets
S1P receptor subtypes 1, 3, 4, and 5.[7][13] Agonism at the S1Ps receptor, in particular, has
been associated with adverse cardiac effects, such as bradycardia.[12] This created a clear
therapeutic need for second-generation modulators with improved selectivity to maximize the
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desired immunomodulatory effects mediated by S1P1 while minimizing off-target effects.[12]
[14]

The discovery process for ozanimod (formerly RPC-1063) involved screening for unique
compounds that could selectively bind to S1P1 and S1Ps.[3][6][15] The goal was to retain the
lymphocyte-trafficking modulation of S1P1 agonism while exploring the potential
neuroprotective effects of S1Ps agonism, as S1Ps is expressed in the CNS.[5][9][16] This led to
the identification of ozanimod, a compound with a distinct structure-activity relationship and a
more favorable pharmacokinetic and safety profile compared to its predecessor.[6][15]

Mechanism of Action

Ozanimod functions as a high-affinity agonist at S1P1 and S1Ps receptors.[8][17][18] The
therapeutic mechanism, particularly in autoimmune diseases, is primarily attributed to its action
on S1P1.

e S1P1 Receptor Internalization: Upon binding to the S1P1 receptor on lymphocytes, ozanimod
induces its internalization and degradation.[3][5]

» Functional Antagonism: This process renders the lymphocytes unresponsive to the
endogenous S1P gradient, which is essential for their egress from lymph nodes.[9][19]

e Lymphocyte Sequestration: As a result, circulating B and T lymphocytes are trapped and
sequestered within the lymph nodes.[3][6][9]

» Reduced Inflammation: The reduction of lymphocytes in peripheral blood limits their
infiltration into the CNS in multiple sclerosis or the intestinal mucosa in ulcerative colitis,
thereby attenuating the inflammatory cascade.[8][10][11][20]

The agonism of S1Ps, a receptor found on natural killer cells and within the CNS, may
contribute to ozanimod's therapeutic effects through direct neuroprotective actions, though this
mechanism is still being fully elucidated.[2][16][21]
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Figure 1. Ozanimod's mechanism of action on lymphocyte trafficking.

Pharmacological & Clinical Profile

Ozanimod's selectivity for S1P1 and S1Ps is a key differentiator from other S1P modulators.
This selectivity translates into a potent effect on lymphocyte trafficking with a favorable safety
profile.

Receptor Selectivity & Potency

Quantitative assays demonstrate ozanimod's high potency and selectivity for human S1P1 and
S1Ps receptors over S1P2, S1Ps, and S1Pa.
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Receptor Subtype Parameter Value (nM) Reference
Human S1P1 ECso (GTPyS binding) 0.41 [18]

Human S1Ps ECso (GTPyS binding) 11 [18]

Human S1P2 ECso (GTPyS binding)  >10,000 [18]

Human S1Ps ECso (GTPYS binding)  >10,000 [18]

Human S1P4 ECso (GTPyS binding) - -

Table 1: In Vitro Potency of Ozanimod at Human S1P Receptors. ECso represents the half-
maximal effective concentration.

Clinical Efficacy Summary

Clinical trials have demonstrated the efficacy of ozanimod in treating both relapsing multiple
sclerosis (RMS) and ulcerative colitis (UC).

L . Key Ozanimod Placebo /
Indication Trial . Reference
Endpoint 0.92 mg Comparator
) Clinical
Ulcerative True North o
- ) Remission 18% 6% [1][20]
Colitis (Induction)
(Week 10)
) True North Clinical
Ulcerative ) o
Colit (Maintenance  Remission 37% 18.5% [22][23]
olitis
) (Week 52)
_ Annualized 0.28
Multiple RADIANCE 0.17 (over 24
) Relapse Rate (Interferon [16]
Sclerosis Part B mo)
(ARR) B-1a)
) Annualized 0.35
Multiple 0.18 (over 12
) SUNBEAM Relapse Rate (Interferon [24]
Sclerosis mo)
(ARR) B-1la)

Table 2: Summary of Key Efficacy Data from Pivotal Phase 3 Clinical Trials.
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Chemical Synthesis of Ozanimod Hydrochloride

The synthesis of ozanimod requires the construction of a central 1,2,4-oxadiazole ring linking a
substituted benzonitrile moiety to a chiral (S)-1-aminoindan fragment.[25] The key challenge is
the stereoselective synthesis of the chiral amine. Several enantioselective routes have been
developed to produce the (S)-enantiomer with high purity.

Enantioselective Synthesis Route

One efficient, five-step synthesis starts from commercially available 4-cyano-indanone,
achieving a high overall yield and enantiomeric excess.[26] This approach introduces the
critical stereocenter in the final step via an asymmetric transfer hydrogenation.
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Figure 2. Workflow for an enantioselective synthesis of ozanimod HCI.
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Experimental Protocol

The following protocol is a representative synthesis based on published literature.[25][26][27]
Researchers should consult primary sources and perform appropriate safety assessments
before implementation.

Step 1: Acetal Protection of 4-Cyano-indanone
e Reactants: 4-Cyano-indanone, ethylene glycol, p-toluenesulfonic acid (catalyst).
e Solvent: Toluene.

e Procedure: A mixture of 4-cyano-indanone, ethylene glycol, and a catalytic amount of p-
toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove
water. After completion, the reaction is cooled, neutralized, and the solvent is removed under
reduced pressure. The resulting protected ketone is purified, typically by crystallization.

Step 2: Amidoxime Formation (Eastern Fragment)

o Reactants: Protected ketone from Step 1, hydroxylamine hydrochloride, a base (e.g., sodium
bicarbonate).

¢ Solvent: Ethanol/Water mixture.

e Procedure: The protected ketone is dissolved in ethanol. An aqueous solution of
hydroxylamine hydrochloride and sodium bicarbonate is added. The mixture is heated at
reflux until the starting material is consumed (monitored by TLC). The product, an
amidoxime, is then isolated by extraction and purified. This serves as the "eastern fragment".
[27]

Step 3: 1,2,4-Oxadiazole Ring Formation

o Reactants: Amidoxime from Step 2, 3-cyano-4-isopropoxybenzoic acid (“western fragment”),
a coupling agent (e.g., carbonyldiimidazole - CDI).

e Solvent: Anhydrous polar aprotic solvent (e.g., DMF or THF).
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e Procedure: The 3-cyano-4-isopropoxybenzoic acid is activated with CDI. The amidoxime
from Step 2 is then added to the activated acid, and the mixture is heated. This coupling and
subsequent cyclization reaction forms the central 1,2,4-oxadiazole ring. The crude product is
carried forward.[25][27]

Step 4: Deprotection and Imine Formation
o Reactants: Crude product from Step 3, aqueous acid (for deprotection), ethanolamine.

e Procedure: The acetal protecting group is removed by treatment with an aqueous acid (e.g.,
HCI) to yield the ketone intermediate.[25][27] After purification, the ketone is condensed with
ethanolamine under Dean-Stark conditions to form the corresponding prochiral imine.[27]

Step 5: Asymmetric Transfer Hydrogenation and Salt Formation

o Reactants: Prochiral imine from Step 4, a chiral ruthenium complex (e.g., Wills' catalyst), a
hydrogen source (e.g., formic acid/triethylamine mixture).[26][27]

¢ Solvent: Dichloromethane or a similar solvent.

e Procedure: The prochiral imine is subjected to asymmetric transfer hydrogenation using a
suitable chiral catalyst. This step establishes the (S)-stereocenter with high
enantioselectivity.[25][26] After the reaction, the catalyst is removed, and the resulting (S)-
ozanimod base is purified.

o Salt Formation: The purified ozanimod base is dissolved in a suitable solvent (e.g., methanol
or acetonitrile) and treated with methanolic HCI to precipitate the final product, ozanimod
hydrochloride, which is then isolated by filtration and dried.[27][28]

Conclusion

Ozanimod hydrochloride is a significant advancement in the treatment of autoimmune
diseases, offering a selective and oral therapeutic option. Its discovery was guided by a clear
rationale to improve upon first-generation S1P modulators by enhancing receptor selectivity,
thereby optimizing the benefit-risk profile. The mechanism of action, centered on the functional
antagonism of S1P1 and subsequent lymphocyte sequestration, is now well-established.
Furthermore, elegant and efficient enantioselective chemical syntheses have been developed,
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enabling the robust manufacturing of this chiral molecule. This combination of targeted
biological activity and sophisticated chemical development underscores ozanimod's role as a
key therapy for multiple sclerosis and ulcerative colitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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